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Lactococcin Q alpha

Bacteriocin potency MIC determination Two-peptide synergy

Lactococcin Q alpha (Qα) is the α‑peptide subunit of lactococcin Q, a ribosomally synthesized, unmodified two‑peptide bacteriocin produced by Lactococcus lactis QU 4. Together with its obligate partner peptide Qβ, it belongs to class IIb bacteriocins and exhibits antimicrobial activity exclusively against Lactococcus lactis strains.

Molecular Formula
Molecular Weight
Cat. No. B1576262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactococcin Q alpha
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactococcin Q alpha – Class IIb Two-Peptide Bacteriocin (Qα/Qβ) for Lactococcus-Specific Research and Procurement


Lactococcin Q alpha (Qα) is the α‑peptide subunit of lactococcin Q, a ribosomally synthesized, unmodified two‑peptide bacteriocin produced by Lactococcus lactis QU 4 [1]. Together with its obligate partner peptide Qβ, it belongs to class IIb bacteriocins and exhibits antimicrobial activity exclusively against Lactococcus lactis strains [2]. Its molecular mass is 4,260.43 Da, and it comprises 39 amino acid residues with a net charge of +6 [3]. Lactococcin Q is homologous to the previously characterized lactococcin G but shows distinct amino acid sequence, potency, and secretion‑machinery features that preclude simple substitution between the two systems [1][4].

Why Lactococcin Q alpha Cannot Be Replaced by Generic Class IIb Peptides or Lactococcin G Analogs


Lactococcin Q alpha is not interchangeable with its closest homolog lactococcin Gα or with other class IIb bacteriocins because its antimicrobial activity is governed by a strict two‑peptide synergy mechanism that depends on specific α–β peptide pairing [1]. Single peptides (Qα, Qβ, Gα, or Gβ) alone show no detectable activity even at 1,000 nM, and hybrid combinations such as Qα plus Gβ exhibit a 32‑fold elevation in MIC compared with the native Qα+Qβ pair [1]. Furthermore, the dedicated ABC transporter LaqD contains a unique 9‑residue insertion (residues 160–168) that is essential for lactococcin Q secretion but dispensable for lactococcin G export, meaning that heterologous expression systems designed for lactococcin G will fail to secrete lactococcin Q [2]. These molecular constraints make generic substitution scientifically unsound.

Lactococcin Q alpha – Quantitative Comparative Evidence Against Closest Analogs


MIC Potency: Qα+Qβ Combination Exhibits 32‑Fold Lower MIC Than Hybrid Qα+Gβ Against L. lactis ATCC 19435T

In a direct head‑to‑head comparison using chemically synthesized peptides, the native lactococcin Q pair (Qα plus Qβ) achieved an MIC of 0.0610 nM against L. lactis subsp. lactis ATCC 19435T, whereas the hybrid combination Qα plus Gβ yielded an MIC of 1.95 nM, representing a 32‑fold loss of potency [1]. The homologous lactococcin G pair (Gα plus Gβ) showed an MIC of 0.488 nM, which is 8‑fold higher than Qα+Qβ. The hybrid Gα+Qβ exhibited an MIC of 0.122 nM, intermediate between the native pairs [1].

Bacteriocin potency MIC determination Two-peptide synergy

Obligate Two‑Peptide Synergy: Single Peptide Qα Alone Displays No Detectable Activity (>1,000 nM) Without Qβ Partner

Lactococcin Q alpha alone, tested at concentrations up to 1,000 nM, failed to produce any zone of inhibition against the indicator strain L. lactis ATCC 19435T, with MIC >1,000 nM [1]. Similarly, Qβ alone showed MIC >1,000 nM. Only the equimolar combination Qα+Qβ restored full antimicrobial activity (MIC 0.0610 nM). This obligate two‑peptide synergy is a defining property of class IIb bacteriocins, but the magnitude of the activity differential (>16,000‑fold between single peptide and the paired state) is a quantitative parameter that users must incorporate into experimental design [1].

Bacteriocin synergy Class IIb mechanism Peptide complementation

Secretion Machinery Specificity: LaqD Transporter Requires a Unique 9‑Residue Insertion (160–168) for Lactococcin Q Export

The lactococcin Q biosynthetic gene cluster encodes the ABC transporter LaqD, which shares high sequence identity with the lactococcin G transporter LagD. However, LaqD contains a 9‑amino‑acid insertion (residues 160–168) that is absent in LagD. Deletion of this insertion (LaqDΔ160‑168) completely abolished lactococcin Q secretion in L. lactis heterologous expression systems, while the same mutant retained full ability to secrete lactococcin G [1]. Wild‑type LaqD, in contrast, supported secretion of both lactococcin Q and lactococcin G. This demonstrates that the insertion is specifically and exclusively required for lactococcin Q export.

Bacteriocin secretion ABC transporter Heterologous expression

Narrow Antibacterial Spectrum: Lactococcin Q Alpha‑Beta Targets Only L. lactis Strains, Sparing Non‑Lactococcus Gram‑Positives

Synthetic lactococcin Q (Qα+Qβ at 500 nM each) was tested against a panel of 20 Gram‑positive indicator strains spanning 9 genera. Activity was detected exclusively against L. lactis strains (all 11 L. lactis subspecies tested), including nisin‑producing strains, with no inhibition of Lactococcus garvieae, Lactococcus raffinolactis, Streptococcus spp., Enterococcus faecalis, or other genera [1]. The only marginal exception was Lactobacillus sakei JCM 1157T, which showed weak sensitivity only at MICs of 500–1,000 nM. This spectrum is narrower than that of nisin A, which is active against a broad range of Gram‑positive bacteria including Listeria, Bacillus, and Clostridium species [2].

Antibacterial spectrum Lactococcus specificity Strain selectivity

Cross‑Immunity Divergence: LaqC Confers Immunity to Lactococcin Q and Cross‑Immunity to Lactococcin G, Enabling Producer Self‑Protection

Heterologous expression of the immunity gene laqC in L. lactis conferred full self‑immunity to lactococcin Q and cross‑immunity to the homologous bacteriocin lactococcin G [1]. The native lactococcin Q producer strain L. lactis QU 4 was also immune to lactococcin G, confirming bidirectional cross‑immunity at the producer level [2]. This contrasts with lactococcin Z, another Lactococcus‑specific bacteriocin, which does not exhibit cross‑immunity with lactococcin Q, indicating that the immunity profiles are bacteriocin‑group‑specific [1].

Bacteriocin immunity Self-protection Cross-immunity

Primary Sequence Divergence: Qα Differs from Gα at 6 of 39 Residues, Providing Molecular Basis for Distinct Bioactivity

Amino acid sequence alignment of mature lactococcin Qα (39 residues) and lactococcin Gα (39 residues) revealed six amino acid substitutions: Qα residues that differ from Gα are at positions that alter the net physicochemical profile [1]. Similarly, Qβ differs from Gβ at three positions. Despite 85% identity in α peptides, the cumulative effect of these substitutions contributes to the 8‑fold MIC difference between Qα+Qβ (0.0610 nM) and Gα+Gβ (0.488 nM), and to the 32‑fold MIC difference between Qα+Qβ and Qα+Gβ [1]. The divergent residues are therefore functionally significant for partner‑peptide recognition and target‑cell interaction.

Peptide sequence alignment Structure-activity relationship Class IIb bacteriocin homology

High‑Value Application Scenarios for Lactococcin Q alpha Based on Quantitative Differentiation Evidence


L. lactis Strain Typing and Selective Decontamination in Defined Mixed‑Culture Fermentations

Because lactococcin Q (Qα+Qβ) exhibits an extremely narrow spectrum limited exclusively to L. lactis strains [1], it can be used as a selective agent to eliminate or suppress specific L. lactis contaminants in multi‑strain dairy or vegetable fermentations without affecting other beneficial lactic acid bacteria such as Streptococcus thermophilus, Lactobacillus species, or non‑lactis Lactococcus species. The obligate two‑peptide requirement means that activity is tightly controllable by dosing both Qα and Qβ at the precise 1:1 molar ratio needed for synergy [1].

Mechanistic Studies of Class IIb Two‑Peptide Bacteriocin Synergy and Membrane Permeabilization

Lactococcin Q serves as a well‑characterized model system for investigating the molecular determinants of two‑peptide bacteriocin synergy. The availability of chemically synthesized Qα and Qβ, together with the homologous lactococcin G peptides, enables systematic structure‑activity relationship (SAR) studies using hybrid pairings [1]. The 32‑fold MIC differential between Qα+Qβ and Qα+Gβ provides a sensitive functional readout for mutational analysis of the β‑peptide contribution [1]. The solved mode‑of‑action framework for the homologous lactococcin G (transmembrane pore formation, K⁺ efflux) provides a testable mechanistic hypothesis for lactococcin Q [2].

Recombinant Production Strain Engineering Using the Lactococcin Q Biosynthetic Gene Cluster

The characterized laq gene cluster (laqABCDE) [1] enables heterologous production of lactococcin Q in GRAS (Generally Recognized As Safe) Lactococcus hosts. The demonstrated requirement for the LaqD 160–168 insertion in secretion [1] means that plasmid constructs must include the full‑length laqD gene rather than relying on homologous lactococcin G transporters. The dual self‑immunity/cross‑immunity conferred by LaqC [1] allows co‑culture strategies where lactococcin Q producers are protected against environmental lactococcin G.

Food Biopreservation Research Targeting Lactococcus Spoilage in Dairy Products

The narrow Lactococcus‑specific activity of lactococcin Q [1] makes it a candidate biopreservative for dairy applications where spoilage is caused by specific L. lactis strains but where broad‑spectrum bacteriocins such as nisin A would inhibit starter cultures or alter the fermentation microbiota [2]. The high potency (MIC = 0.0610 nM) means that effective inhibitory concentrations can be achieved at very low peptide doses, potentially reducing production costs and minimizing sensory impact on the food matrix [1].

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